1-(2-fluoropropan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of cyclopropane carboxylic acid, where a fluorinated propyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoropropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropane carboxylic acid with a fluorinated alkyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the carboxylate anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorinated propyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoropropan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated propyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carboxylic acid: The parent compound without the fluorinated propyl group.
1-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of fluorine.
1-(2-Bromopropan-2-yl)cyclopropane-1-carboxylic acid: Another analog with a bromine atom.
Uniqueness
1-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H11FO2 |
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Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-(2-fluoropropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-6(2,8)7(3-4-7)5(9)10/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
MQPOLBAETHTUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC1)C(=O)O)F |
Origin of Product |
United States |
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